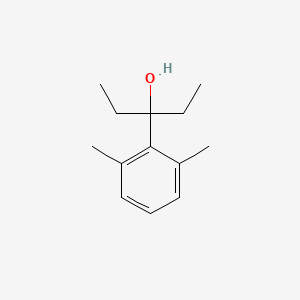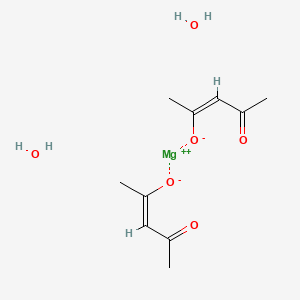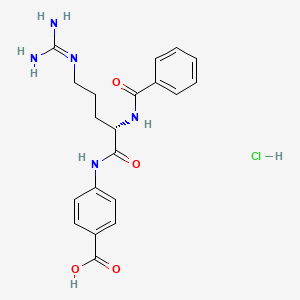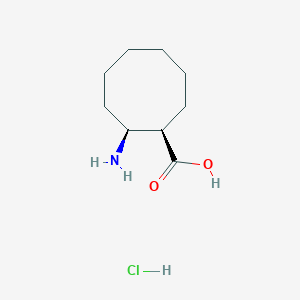
3-(2,6-Dimethylphenyl)-3-pentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Dimethylphenyl)-3-pentanol, also known as 2,6-dimethylphenyl-3-pentanol, is an organic compound that is composed of an alcohol group with a phenyl group attached to the primary carbon. It is a colorless liquid with a boiling point of 173–174 °C and a molecular weight of 148.23 g/mol. This compound is used in a variety of applications, including organic synthesis and in the production of pharmaceuticals.
Mécanisme D'action
3-(2,6-Dimethylphenyl)-3-pentanol acts as an inhibitor of certain enzymes, such as alcohol dehydrogenase and aldehyde dehydrogenase. It also acts as an inhibitor of certain metabolic pathways, such as the pentose phosphate pathway and the glycolysis pathway.
Biochemical and Physiological Effects
3-(2,6-Dimethylphenyl)-3-pentanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as alcohol dehydrogenase and aldehyde dehydrogenase. It also has been shown to inhibit certain metabolic pathways, such as the pentose phosphate pathway and the glycolysis pathway. In addition, this compound has been shown to have an inhibitory effect on the production of certain hormones, such as cortisol and testosterone.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2,6-Dimethylphenyl)-3-pentanol in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. Additionally, this compound is relatively non-toxic and has been shown to be relatively stable under a variety of conditions. The main limitation of this compound is that it is not very soluble in water, so it must be dissolved in an organic solvent before it can be used in experiments.
Orientations Futures
The future directions for the use of 3-(2,6-Dimethylphenyl)-3-pentanol in scientific research include further exploration of its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be done to explore the potential use of this compound in the synthesis of new drugs, as well as its potential use as an inhibitor of certain metabolic pathways. Finally, further research could be done to explore the potential use of this compound in the development of new and improved laboratory techniques.
Méthodes De Synthèse
3-(2,6-Dimethylphenyl)-3-pentanol is synthesized by the reaction of 3-(2,6-Dimethylphenyl)-3-pentanolphenol with pentan-2-ol in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 100-120 °C for a period of 2-3 hours. The resulting product is a colorless liquid with a boiling point of 173-174 °C.
Applications De Recherche Scientifique
3-(2,6-Dimethylphenyl)-3-pentanol is used in a variety of scientific research applications, such as the synthesis of other compounds, the development of new drugs, and the study of biochemical and physiological processes. In particular, this compound has been used in the study of the effects of alcohols on enzymes, as well as their effects on various metabolic pathways.
Propriétés
IUPAC Name |
3-(2,6-dimethylphenyl)pentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-13(14,6-2)12-10(3)8-7-9-11(12)4/h7-9,14H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIXANORYVBWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=C(C=CC=C1C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














